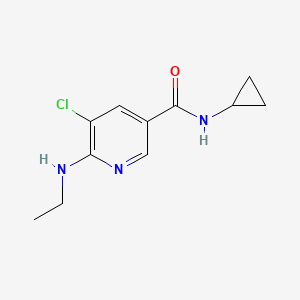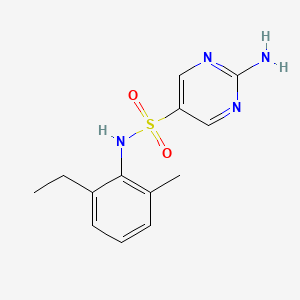![molecular formula C12H19NO3 B7554781 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid, also known as CPP, is a cyclic amino acid derivative that has been widely studied for its potential therapeutic applications. CPP is a potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in regulating synaptic plasticity and neurotransmitter release in the central nervous system (CNS).
Aplicaciones Científicas De Investigación
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has been widely studied for its potential therapeutic applications in a variety of CNS disorders, including anxiety, depression, schizophrenia, and addiction. 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has been shown to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders. 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has also been shown to enhance synaptic plasticity and promote neurogenesis in the hippocampus, which is involved in learning and memory.
Mecanismo De Acción
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the CNS. Activation of mGluR5 leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) and protein kinase C (PKC) pathways. These pathways are involved in the regulation of synaptic plasticity, neurotransmitter release, and neuronal excitability.
Biochemical and Physiological Effects:
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has been shown to have a number of biochemical and physiological effects in the CNS. These include the modulation of glutamatergic neurotransmission, the enhancement of synaptic plasticity, and the promotion of neurogenesis. 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid has a number of advantages for use in lab experiments, including its high potency and selectivity for mGluR5. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are a number of future directions for research on 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid, including the development of more potent and selective mGluR5 agonists, the investigation of the role of mGluR5 in other CNS disorders, and the development of therapeutic interventions based on the modulation of mGluR5 signaling. Additionally, there is a need for further investigation into the safety and toxicity of 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid and other mGluR5 agonists, particularly with regard to their potential for off-target effects and long-term toxicity.
Métodos De Síntesis
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. One of the most common methods for synthesizing 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid is through SPPS, which involves the stepwise assembly of amino acids on a solid support. The synthesis of 3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid using SPPS involves the use of a resin-bound amino acid derivative, which is coupled with the next amino acid in the sequence using an appropriate coupling reagent. The final product is then cleaved from the resin and purified using HPLC.
Propiedades
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(15)7-6-10-3-1-2-8-13(10)12(16)9-4-5-9/h9-10H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQPLGLVQPOIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)







![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)